4-Methyl[1,2,4]triazolo[4,3-a]quinoxalin-1(2H)-one
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Overview
Description
4-Methyl-[1,2,4]triazolo[4,3-a]quinoxalin-1(2H)-one is a heterocyclic compound that belongs to the class of triazoloquinoxalines. These compounds are known for their diverse biological activities, including antiviral, antimicrobial, and anticancer properties . The unique structure of 4-Methyl-[1,2,4]triazolo[4,3-a]quinoxalin-1(2H)-one makes it a valuable target for medicinal chemistry research.
Preparation Methods
The synthesis of 4-Methyl-[1,2,4]triazolo[4,3-a]quinoxalin-1(2H)-one typically involves the aromatic nucleophilic substitution of 4-chloro-8-methyl-[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with various amines and triazole-2-thiol . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3). Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-Methyl-[1,2,4]triazolo[4,3-a]quinoxalin-1(2H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, leading to the formation of various substituted products.
Scientific Research Applications
4-Methyl-[1,2,4]triazolo[4,3-a]quinoxalin-1(2H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 4-Methyl-[1,2,4]triazolo[4,3-a]quinoxalin-1(2H)-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit c-Met kinase, a protein involved in cancer cell proliferation and survival . The compound binds to the active site of the kinase, preventing its activity and leading to the inhibition of cancer cell growth.
Comparison with Similar Compounds
4-Methyl-[1,2,4]triazolo[4,3-a]quinoxalin-1(2H)-one can be compared with other similar compounds, such as:
[1,2,4]Triazolo[4,3-a]pyrazine derivatives: These compounds also exhibit significant anticancer activity and c-Met kinase inhibition.
[1,2,4]Triazolo[4,3-c]quinazolines: Known for their potential as PCAF inhibitors with anticancer properties.
[1,2,4]Triazino[4,3-a]quinoxalines: These compounds have shown dual activity as anticancer and antimicrobial agents.
The uniqueness of 4-Methyl-[1,2,4]triazolo[4,3-a]quinoxalin-1(2H)-one lies in its specific structure, which imparts distinct biological activities and makes it a valuable compound for further research and development.
Properties
CAS No. |
19848-94-3 |
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Molecular Formula |
C10H8N4O |
Molecular Weight |
200.20 g/mol |
IUPAC Name |
4-methyl-2H-[1,2,4]triazolo[4,3-a]quinoxalin-1-one |
InChI |
InChI=1S/C10H8N4O/c1-6-9-12-13-10(15)14(9)8-5-3-2-4-7(8)11-6/h2-5H,1H3,(H,13,15) |
InChI Key |
TWFODRDVLFVLAF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2N3C1=NNC3=O |
Origin of Product |
United States |
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